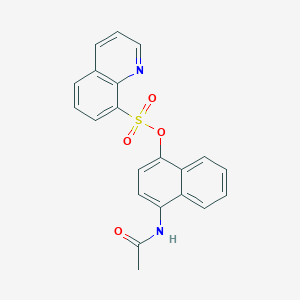
N-(4-iodophenyl)-8-quinolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)-8-quinolinesulfonamide, also known as IQ-1S, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IQ-1S is a sulfonamide derivative of quinoline that has been synthesized using various methods.
Mécanisme D'action
N-(4-iodophenyl)-8-quinolinesulfonamide acts as an inhibitor of the Wnt/β-catenin signaling pathway by binding to the TCF/LEF transcription factors. This binding prevents the interaction of β-catenin with TCF/LEF, which ultimately leads to the inhibition of Wnt/β-catenin signaling. This inhibition results in the downregulation of various target genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-(4-iodophenyl)-8-quinolinesulfonamide has a significant impact on the biochemical and physiological processes of cells. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. N-(4-iodophenyl)-8-quinolinesulfonamide has also been shown to promote the differentiation of stem cells and enhance the osteogenic differentiation of mesenchymal stem cells. Additionally, N-(4-iodophenyl)-8-quinolinesulfonamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-iodophenyl)-8-quinolinesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of the Wnt/β-catenin signaling pathway, which makes it an excellent tool for studying the role of this pathway in various cellular processes. N-(4-iodophenyl)-8-quinolinesulfonamide is also relatively stable, making it easy to handle and store. However, N-(4-iodophenyl)-8-quinolinesulfonamide has some limitations for use in lab experiments. It has low solubility in water, which can make it challenging to dissolve in aqueous solutions. Additionally, N-(4-iodophenyl)-8-quinolinesulfonamide can be expensive, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of N-(4-iodophenyl)-8-quinolinesulfonamide. One direction is to investigate the potential of N-(4-iodophenyl)-8-quinolinesulfonamide as a therapeutic agent for various diseases such as cancer, osteoporosis, and Alzheimer's disease. Another direction is to study the effects of N-(4-iodophenyl)-8-quinolinesulfonamide on other signaling pathways and cellular processes. Additionally, further research is needed to optimize the synthesis method of N-(4-iodophenyl)-8-quinolinesulfonamide to make it more cost-effective and efficient. Finally, research could focus on developing new derivatives of N-(4-iodophenyl)-8-quinolinesulfonamide with improved properties, such as increased solubility and potency.
Conclusion:
In conclusion, N-(4-iodophenyl)-8-quinolinesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a potent inhibitor of the Wnt/β-catenin signaling pathway and has been found to have significant effects on various cellular processes. N-(4-iodophenyl)-8-quinolinesulfonamide has several advantages for use in lab experiments, but also has some limitations. Future research could focus on investigating the potential of N-(4-iodophenyl)-8-quinolinesulfonamide as a therapeutic agent for various diseases, studying its effects on other signaling pathways and cellular processes, optimizing its synthesis method, and developing new derivatives with improved properties.
Méthodes De Synthèse
N-(4-iodophenyl)-8-quinolinesulfonamide can be synthesized using different methods, including the reaction of 4-iodoaniline with 8-hydroxyquinoline-5-sulfonic acid, followed by the addition of an acid catalyst. Another method involves the reaction of 4-iodoaniline with 8-hydroxyquinoline-5-sulfonamide in the presence of a base. The product is then purified using various techniques such as column chromatography, recrystallization, or HPLC.
Applications De Recherche Scientifique
N-(4-iodophenyl)-8-quinolinesulfonamide has been studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the Wnt/β-catenin signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis. The Wnt/β-catenin pathway has also been implicated in the development of various diseases such as cancer, osteoporosis, and Alzheimer's disease.
Propriétés
Nom du produit |
N-(4-iodophenyl)-8-quinolinesulfonamide |
|---|---|
Formule moléculaire |
C15H11IN2O2S |
Poids moléculaire |
410.2 g/mol |
Nom IUPAC |
N-(4-iodophenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C15H11IN2O2S/c16-12-6-8-13(9-7-12)18-21(19,20)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H |
Clé InChI |
GEZZNPJNSMWQLV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)I)N=CC=C2 |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)I)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B276985.png)


![4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B276991.png)


![N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276997.png)
![N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276998.png)
![4-(Acetylamino)-1-naphthyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277002.png)
![N-[3-(diethylamino)propyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277004.png)
![N-{2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide](/img/structure/B277005.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide](/img/structure/B277006.png)

